

# Application Notes and Protocols for PF-794 in Xenograft Mouse Models

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## Compound of Interest

Compound Name: PF-794

Cat. No.: B609967

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## Introduction

**PF-794**, also known as PF-06279794, is a potent and selective, ATP-competitive inhibitor of TRAF2- and NCK-interacting kinase (TNIK). TNIK is a critical regulator of the Wnt/ $\beta$ -catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer. By inhibiting TNIK, **PF-794** disrupts the transcription of Wnt target genes, such as AXIN2 and MYC, leading to the suppression of tumor growth.<sup>[1]</sup> Preclinical studies have demonstrated that oral administration of **PF-794** leads to dose-dependent tumor growth inhibition in xenograft mouse models of colorectal cancer, highlighting its potential as a targeted therapeutic agent.<sup>[1]</sup>

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for utilizing **PF-794** in xenograft mouse models based on available preclinical data.

## Data Presentation

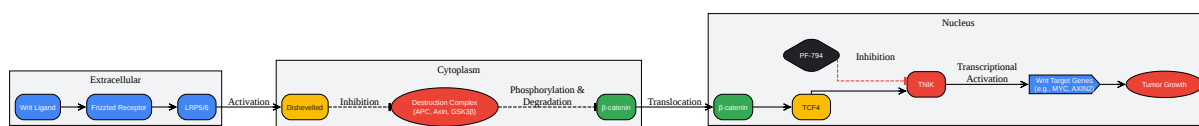
Table 1: Summary of a TNIK Inhibitor Dosage in a Xenograft Mouse Model

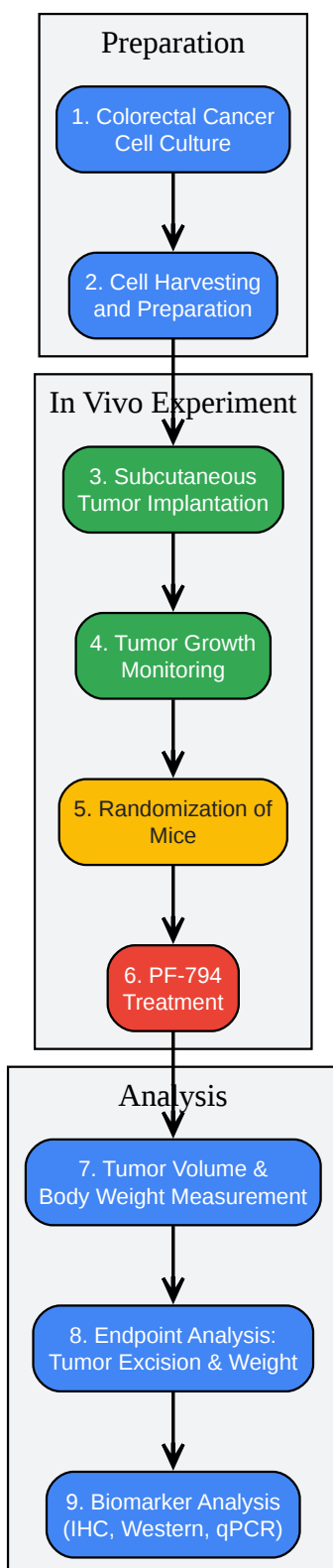
Compound	Cell Line	Mouse Strain	Dosage	Administration Route	Frequency	Outcome	Reference
Compound 35b (TNIK Inhibitor)	HCT116 (Human Colorectal Carcinoma)	Nude Mice	50 mg/kg	Oral (p.o.)	Twice Daily	Suppressed tumor growth	[2]

Note: Data for the specific dosage of **PF-794** was not publicly available in the searched literature. The data presented is for a structurally related and potent TNIK inhibitor, providing a valuable reference for dose-finding studies with **PF-794**.

## Signaling Pathway

The Wnt/ $\beta$ -catenin signaling pathway is crucial for cell proliferation, differentiation, and survival. In many cancers, mutations in this pathway lead to the accumulation of  $\beta$ -catenin in the cytoplasm. Upon translocation to the nucleus,  $\beta$ -catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes that drive tumor progression. TNIK is a key component of the  $\beta$ -catenin/TCF4 transcriptional complex. **PF-794**, by inhibiting the kinase activity of TNIK, prevents the phosphorylation of TCF4 and disrupts the formation of this complex, thereby inhibiting the transcription of Wnt target genes.





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## References

- 1. TNIK Is a Therapeutic Target in Lung Squamous Cell Carcinoma and Regulates FAK Activation through Merlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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